6-Chloropyrido[3,4-d]pyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloropyrido[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJNXFUNGGUIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CN=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloropyrido 3,4 D Pyrimidin 4 Amine and Its Core Scaffold
De Novo Synthesis of the Pyrido[3,4-d]pyrimidine (B3350098) Nucleus
De novo synthesis refers to the construction of the pyrido[3,4-d]pyrimidine ring system from simpler, non-fused acyclic or monocyclic precursors. microbenotes.com This approach involves building the bicyclic scaffold by forming the pyrimidine (B1678525) or pyridine (B92270) ring onto a pre-existing corresponding pyridine or pyrimidine derivative. eurekaselect.com
The final and crucial step in constructing the pyrido[3,4-d]pyrimidine core is the ring-closing reaction that forms the second of the two fused rings. Key strategies include thermal cyclocondensation and the formation of an amide intermediate followed by intramolecular cyclization.
Thermal cyclocondensation involves the high-temperature reaction of a suitably substituted precursor, typically an ortho-amino-substituted pyridine derivative, with a reagent that provides the necessary atoms to form the pyrimidine ring.
One documented method involves the condensation of an ethyl 3-amino-2-chloroisonicotinate derivative with chloroformamidine (B3279071) hydrochloride. nih.gov This reaction is heated to drive the cyclization and form the pyrimidinone ring. A specific example is the reaction of an amino-pyridine intermediate (compound 8 in a published scheme) with chloroformamidine hydrochloride in dimethyl sulfone at 140 °C, which yields the 2-amino-pyrido[3,4-d]pyrimidin-4-ol nucleus in high yield. nih.gov
Another approach is the 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU)-mediated cyclocondensation of an aminopyridine carboxamide with carbonyl disulfide (CS₂). This method affords a 2-thioxopyrido[3,4-d]pyrimidine derivative, demonstrating a versatile strategy for ring closure. nih.gov
Table 1: Examples of Thermal Cyclocondensation Reactions
| Starting Material | Reagent(s) | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 3-amino-2-chloroisonicotinate | Chloroformamidine hydrochloride, Dimethyl sulfone | 140 °C, 4 h | 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4-ol | 93% | nih.gov |
This strategy involves first forming an amide from a carboxylic acid precursor on the pyridine ring. The subsequent steps involve creating the necessary functionality for an intramolecular cyclization to form the fused pyrimidine ring.
For instance, a 5-bromo-3-nitropyridine-4-carboxylic acid can be converted to its corresponding carboxamide. nih.gov This is achieved by first treating the carboxylic acid with an activating agent like oxalyl chloride, followed by a reaction with aqueous ammonia (B1221849). nih.govresearchgate.net Following the formation of the amide, the nitro group is reduced to an amine, typically using iron in acetic acid or through catalytic hydrogenation. nih.govresearchgate.net The resulting ortho-amino carboxamide is now primed for cyclization to form the pyrimidinone portion of the bicyclic system. This cyclization can be promoted by various reagents, such as carbon disulfide, to yield the final pyrido[3,4-d]pyrimidine scaffold. nih.gov
The success of de novo synthesis hinges on the efficient preparation of appropriately substituted monocyclic precursors, which are then used in the key cyclization steps. Both pyridine and pyrimidine derivatives serve as common starting points. eurekaselect.com
A prevalent route to 6-substituted pyrido[3,4-d]pyrimidines begins with commercially available substituted pyridines. One such starting material is 5-bromo-4-methyl-3-nitropyridine. nih.gov The synthesis proceeds through a series of functional group transformations to build the necessary intermediate for cyclization.
The key steps in one reported pathway are:
Oxidation: The 4-methyl group of 5-bromo-4-methyl-3-nitropyridine is oxidized to a carboxylic acid using Jones oxidation (K₂Cr₂O₇ in H₂SO₄), yielding 5-bromo-3-nitropyridine-4-carboxylic acid. nih.govresearchgate.net
Amide Formation: The carboxylic acid is converted into a carboxamide. Treatment with oxalyl chloride followed by aqueous ammonia results in the formation of 5-chloro-3-nitropicolinamide, with a concurrent transhalogenation of the bromo group to a chloro group. nih.gov
Reduction: The nitro group of the picolinamide is reduced to an amine. This can be accomplished using iron powder in acetic acid and ethanol or via catalytic hydrogenation (H₂ over Pd/C). nih.govresearchgate.net This reduction yields 3-amino-5-chloropicolinamide, the key precursor for the subsequent cyclization step. nih.gov
Another synthetic route starts from 2-amino-4-picoline. nih.gov This multi-step process involves:
Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group, yielding 4-methyl-3-nitropyridin-2-amine. nih.gov
Hydroxylation: The 2-amino group is converted to a hydroxyl group via a Sandmeyer-type reaction with sodium nitrite. nih.gov
Chlorination: The hydroxyl group is replaced with chlorine using phosphorus oxychloride. nih.gov
Carboxylation and Esterification: The methyl group is oxidized to a carboxylic acid, which is then esterified to provide an ethyl ester intermediate. nih.gov
Reduction: The nitro group is reduced with iron to yield an ortho-amino ester, which is then ready for cyclocondensation. nih.gov
Table 2: Intermediate Generation from 5-bromo-4-methyl-3-nitropyridine
| Step | Reagents & Conditions | Intermediate Product | Reference |
|---|---|---|---|
| Oxidation | K₂Cr₂O₇, H₂SO₄, 0 °C to RT | 5-Bromo-3-nitropyridine-4-carboxylic acid | nih.govresearchgate.net |
| Amidation | (i) (COCl)₂, DMF, DCM; (ii) aq. NH₃ | 5-Chloro-3-nitropicolinamide | nih.govresearchgate.net |
An alternative strategy for constructing the pyrido[3,4-d]pyrimidine scaffold involves starting with a pyrimidine ring and subsequently fusing the pyridine ring onto it. eurekaselect.com This approach typically utilizes an appropriately substituted 4-aminopyrimidine (B60600) as the key precursor.
The general method involves the reaction of a 4-aminopyrimidine with a reagent that can provide a three-carbon fragment. The reaction proceeds via an electrophilic attack on the electron-rich 5-position of the pyrimidine ring. For this cyclization to be effective, the pyrimidine ring must be activated by electron-donating groups at the 2- and 4-positions. Various 6-aminouracil and 2,4-diaminopyrimidine derivatives have been successfully used as starting materials in this type of synthesis to create different pyrido[d]pyrimidine isomers.
Precursor Chemistry and Intermediate Generation
Nitration and Reduction Sequences
The introduction of nitrogen-containing functional groups, particularly amino groups, is a critical step in the synthesis of the pyridopyrimidine scaffold. This is typically achieved through a nitration reaction followed by a reduction of the nitro group.
Nitration of an activated pyridine ring, such as 2-amino-4-picoline, can be accomplished using a mixture of concentrated sulfuric acid and nitric acid. nih.gov This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring, a precursor to the essential amino group required for the pyrimidine ring formation. The reaction conditions, particularly the temperature, must be carefully controlled due to the exothermic nature of the nitration process. nih.gov
Following nitration, the nitro group is reduced to a primary amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of acetic acid (Béchamp reduction). nih.govmasterorganicchemistry.com This reduction is a crucial step, as the resulting amino group is a key nucleophile in the subsequent cyclization to form the pyrimidine ring of the pyridopyrimidine core. nih.gov Alternative reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). researchgate.net
Table 1: Key Reagents in Nitration and Reduction Sequences
| Step | Reagent | Purpose |
| Nitration | Sulfuric Acid / Nitric Acid mixture | Introduction of a nitro group |
| Reduction | Iron (Fe) and Acetic Acid | Reduction of the nitro group to an amine |
| Reduction | Palladium on Carbon (Pd/C) / H₂ | Alternative method for nitro group reduction |
Strategic Halogenation for Chloro Group Introduction
The introduction of the chloro group at the 6-position of the pyrido[3,4-d]pyrimidine core is a pivotal step in the synthesis of the target compound. This can be achieved through various halogenation strategies, including direct chlorination or a transhalogenation reaction.
One effective method involves the conversion of a pyridone to a chloropyridine. For instance, a 4-methyl-3-nitropyridin-2-ol can be treated with phosphorus oxychloride (POCl₃) to yield the corresponding 2-chloro-4-methyl-3-nitropyridine. nih.gov This reaction replaces the hydroxyl group with a chlorine atom, a common strategy in heterocyclic chemistry.
A more nuanced approach is concomitant transhalogenation. In a multi-step synthesis starting from a bromo-substituted pyridine, the chloro group can be introduced during the formation of a carboxamide. Specifically, the treatment of a 5-bromo-3-nitropyridine-4-carboxylic acid with oxalyl chloride, followed by a Schotten-Bauman reaction with aqueous ammonia, can result in the formation of the corresponding 5-chloro-3-nitropyridine-4-carboxamide. nih.gov This simultaneous halogen exchange is a strategic maneuver to install the desired chloro substituent.
Table 2: Halogenation Strategies and Reagents
| Strategy | Starting Material Moiety | Reagent(s) | Product Moiety |
| Direct Chlorination | Pyridin-2-ol | Phosphorus oxychloride (POCl₃) | 2-Chloropyridine |
| Transhalogenation | Bromo-substituted carboxylic acid | Oxalyl chloride, Aqueous ammonia | Chloro-substituted carboxamide |
Specific Routes to 6-Chloropyrido[3,4-d]pyrimidin-4-amine
The synthesis of this compound is typically achieved through a linear, multi-step sequence that builds the molecule from a suitably substituted pyridine precursor.
Multi-Step Synthesis from Appropriately Substituted Pyridines
A documented route to the 6-chloropyrido[3,4-d]pyrimidine (B1592607) scaffold commences with a commercially available substituted pyridine, such as 5-bromo-4-methyl-3-nitropyridine. nih.gov The synthesis proceeds through the following key transformations:
Oxidation: The methyl group at the 4-position of the pyridine ring is oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium dichromate in sulfuric acid (Jones oxidation). nih.govresearchgate.net
Amidation and Halogen Exchange: The resulting carboxylic acid is converted to a carboxamide. As mentioned previously, treatment with oxalyl chloride followed by aqueous ammonia can also induce a transhalogenation, replacing the bromine atom at the 5-position with a chlorine atom. nih.gov
Reduction: The nitro group is then reduced to an amino group, typically using iron powder in acetic acid. nih.gov This step provides the necessary 3-aminopyridine-4-carboxamide intermediate.
Cyclization: The final step in forming the pyridopyrimidinone core is the cyclization of the 3-aminopyridine-4-carboxamide. This can be accomplished by heating with formamide or, more optimally, with formamidine acetate. mdpi.com Alternatively, cyclocondensation with carbon disulfide can be used to form a 2-thioxo-pyrido[3,4-d]pyrimidin-4-one. nih.gov
This sequence provides a versatile method for constructing the core heterocyclic system with the desired chloro-substituent at the 6-position.
Introduction of the 4-Amino Functionality
Once the 6-chloropyrido[3,4-d]pyrimidin-4-one or a related intermediate is synthesized, the final key step is the introduction of the amino group at the 4-position. This is typically achieved by first converting the 4-oxo group to a 4-chloro group, followed by a nucleophilic aromatic substitution (SNAr) reaction with an amine source.
The conversion of the 4-oxo group to a 4-chloro group can be accomplished by treating the pyridopyrimidinone with a chlorinating agent like phosphorus oxychloride. The resulting 4-chloro-6-chloropyrido[3,4-d]pyrimidine is a reactive intermediate for the introduction of the amino group.
The subsequent amination can be performed by reacting the 4-chloro intermediate with a source of ammonia or a primary amine. nih.govgoogle.com For instance, reaction with methylamine (B109427) has been shown to selectively substitute the chlorine at the 4-position of a related pyrazolopyrimidine system. mdpi.com The reaction conditions for this amination can be tuned, with some reactions proceeding under acidic catalysis while others, particularly with aliphatic amines, can be carried out in water without the need for an acid promoter. nih.govpreprints.org
An alternative approach for introducing a substituted amino group at the 4-position involves a BOP-mediated amination. This method has been used to introduce (R)-alaninol onto a pyridopyrimidine scaffold, demonstrating a direct conversion of a 4-oxo to a 4-amino functionality. nih.gov
Advanced Derivatization and Synthetic Transformations of the Pyrido 3,4 D Pyrimidine Scaffold
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental class of reactions for modifying halogenated heteroaromatic systems like the pyrido[3,4-d]pyrimidine (B3350098) scaffold. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the displacement of leaving groups, such as halides, by nucleophiles. This methodology is particularly effective for introducing nitrogen, oxygen, and sulfur-based functional groups.
The introduction of an amino group at the C4 position of the pyrido[3,4-d]pyrimidine ring is a common and critical transformation, often accomplished via an SNAr reaction. In this process, a precursor compound bearing a leaving group, typically a chlorine atom at the C4 position (e.g., 4-chloropyrido[3,4-d]pyrimidine), is treated with an amine nucleophile. myskinrecipes.com
The reaction proceeds because the chlorine atom at the C4 position is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring. youtube.com This activation facilitates the addition of the amine, leading to the formation of a Meisenheimer complex intermediate, which then expels the chloride ion to yield the final 4-amino substituted product. This synthetic strategy allows for the rapid generation of analogues with diverse substituents at the C4 position. nih.gov The electron-donating character of the newly introduced amino group can, in turn, decrease the reactivity of other positions on the ring towards subsequent SNAr reactions. nih.gov This method is not limited to simple amines; various primary and secondary amines can be employed to install a wide range of functional groups at this position. nih.gov
For instance, studies on the related pyrazolo[3,4-d]pyrimidine scaffold have demonstrated that the substitution of a 4-chloro group with methylamine (B109427) can proceed regioselectively and in high yield, highlighting the reactivity of the C4 position. mdpi.com This approach is a cornerstone for building the 4-amino-pyrido[3,4-d]pyrimidine core structure.
The C8 position on the pyridine (B92270) portion of the pyrido[3,4-d]pyrimidine scaffold can also be functionalized using SNAr reactions, provided a suitable leaving group is present. While less commonly targeted than the C2 or C4 positions of the pyrimidine ring, modification at C8 is a viable strategy for expanding structural diversity.
In the synthesis of certain pyrido[3,4-d]pyrimidine derivatives, a key intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, was prepared by replacing a chloro group at the C8 position with a methoxy (B1213986) group. nih.gov This transformation demonstrates that the C8 position is susceptible to nucleophilic attack by alkoxides. Studies on the isomeric pyrido[3,2-d]pyrimidine (B1256433) scaffold have further explored the reactivity of the C8 position. nih.gov In a 2,8-dichlorinated system, thiolation reactions showed variable regioselectivity between the C2 and C8 positions, influenced by substituents at the C6 position. nih.gov This indicates that the electronic and steric environment of the scaffold plays a significant role in directing the outcome of SNAr reactions at C8.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds in organic synthesis. rsc.orgresearchgate.net These reactions, particularly the Suzuki-Miyaura coupling, are widely used to modify halogenated heterocyclic compounds like 6-Chloropyrido[3,4-d]pyrimidin-4-amine, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups.
The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This methodology is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. mdpi.com
The chlorine atom at the C6 position of the this compound scaffold serves as an effective handle for modification via Suzuki-Miyaura cross-coupling. nih.gov This allows for the direct formation of a C-C bond at this position, introducing new aryl or heteroaryl substituents. While 6-bromo analogues are often preferred for their higher reactivity in palladium-catalyzed reactions, the 6-chloro derivative can be successfully coupled under appropriate conditions. nih.govmdpi.com
Research has shown that 6-chloropyrido[3,4-d]pyrimidine (B1592607) derivatives can undergo Suzuki coupling with various boronic acids to yield the desired C6-functionalized products. mdpi.com The success of these reactions can be influenced by several factors, including the choice of catalyst, base, and solvent. For instance, Lewis-basic heterocycles can sometimes interact with the palladium catalyst, potentially impeding the reaction, and steric hindrance around the chlorine atom can also lower the efficiency. nih.gov Despite these challenges, successful couplings have been reported, demonstrating the viability of this approach for diversifying the scaffold at the C6 position. mdpi.com
| Boronic Acid | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, 1,4-dioxane/water, 120 °C | 6-Phenyl-pyrido[3,4-d]pyrimidine derivative | Low to Moderate | mdpi.com |
| 2-Furanylboronic acid | Pd(PPh₃)₄ | K₂CO₃, 1,4-dioxane/water, 120 °C | 6-(Furan-2-yl)-pyrido[3,4-d]pyrimidine derivative | Low to Moderate | mdpi.com |
| 5-Methylfuran-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃, 1,4-dioxane/water, 120 °C | 6-(5-Methylfuran-2-yl)-pyrido[3,4-d]pyrimidine derivative | Low | mdpi.com |
| 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | nBuOH, 120 °C | 6-(Thiophen-2-yl)-pyrido[3,4-d]pyrimidine derivative | Fair | nih.govmdpi.com |
While this compound itself is not a direct substrate for Suzuki coupling at the C4 position (as the amino group is not a suitable leaving group), this modification is readily achieved on a 4-chloro precursor. The C4-chloro substituent on the pyrimidine ring is highly activated and generally more reactive than chloro-substituents on the pyridine ring in palladium-catalyzed cross-coupling reactions. nih.govmdpi.com
Synthetic strategies often involve a di- or tri-halogenated pyrido[3,4-d]pyrimidine intermediate, such as a 4,6-dichloro derivative. The Suzuki-Miyaura reaction can then be performed regioselectively at the more reactive C4 position to install an aryl or heteroaryl group. mdpi.com Following this C-C bond formation, the amino group can be introduced at the C4 position through a subsequent SNAr reaction on a different precursor, or other positions can be further functionalized. This sequential approach, leveraging the differential reactivity of the halogenated positions, allows for the controlled and divergent synthesis of complex, multi-substituted pyrido[3,4-d]pyrimidine derivatives. nih.govnih.gov This methodology has been instrumental in creating libraries of compounds for various research applications. nih.gov
Suzuki-Miyaura Coupling for C-C Bond Formation
Substitutions at the C8 Position
The C8 position of the pyrido[3,4-d]pyrimidine scaffold offers a valuable vector for structural diversification, often exploited to enhance target engagement and selectivity. While direct substitution on an unsubstituted C8 position is challenging, the introduction of a leaving group, such as a halogen, provides a handle for subsequent cross-coupling reactions.
In the context of developing histone lysine (B10760008) demethylase (KDM) inhibitors, an 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one served as a key intermediate. This chloro-substituted precursor enabled the introduction of various pyrazolyl derivatives at the C8 position through Suzuki cross-coupling reactions. This highlights a strategic approach where a halogen at C8 acts as a versatile anchor point for installing diverse functionalities. Although this example features a pyrimidin-4(3H)-one, the principle of utilizing a C8-halogen for palladium-catalyzed cross-coupling is broadly applicable to other pyrido[3,4-d]pyrimidine cores, including those based on "this compound," provided a suitable 8-halo precursor can be synthesized.
Table 1: Illustrative Suzuki Cross-Coupling for C8-Functionalization
| Starting Material | Coupling Partner | Catalyst/Base | Product |
| 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one | Pyrazoleboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 8-(Pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one |
This table represents a generalized reaction scheme based on reported methodologies for C8 functionalization.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has proven to be instrumental in the synthesis of aryl amines from aryl halides, offering a significant advantage over traditional methods that often require harsh reaction conditions. wikipedia.org Its application to heterocyclic systems, including the pyrido[3,4-d]pyrimidine scaffold, has expanded the accessible chemical space for medicinal chemistry exploration.
A notable application of this methodology involves the formal introduction of an amino group at the 6-position of the pyrido[3,4-d]pyrimidine core. mdpi.com In a multi-step synthesis, a 6-chloropyrido[3,4-d]pyrimidine-4-one derivative was subjected to a Buchwald-Hartwig amination using benzophenone (B1666685) imine as an ammonia (B1221849) surrogate. mdpi.comnih.gov The resulting imine was subsequently cleaved under acidic conditions to yield the desired 6-aminopyrido[3,4-d]pyrimidine-4-one. mdpi.com This strategic use of an ammonia equivalent circumvents the direct use of ammonia, which can be challenging due to its volatility and potential for side reactions.
Table 2: Buchwald-Hartwig Amination for C6-Amination of a Pyrido[3,4-d]pyrimidine Derivative
| Substrate | Amine Source | Catalyst/Ligand/Base | Intermediate | Final Product (after deprotection) |
| 6-Chloro-pyrido[3,4-d]pyrimidin-4-one derivative | Benzophenone imine | Pd₂(dba)₃ / BINAP / NaOt-Bu | 6-(Benzhydrylideneamino)-pyrido[3,4-d]pyrimidin-4-one derivative | 6-Amino-pyrido[3,4-d]pyrimidin-4-one derivative |
This table illustrates the reaction sequence for the introduction of an amino group at the C6 position via Buchwald-Hartwig amination.
Sonogashira Reaction
The Sonogashira reaction is a highly efficient palladium- and copper-co-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is conducted under mild conditions and has found widespread use in the synthesis of complex molecules, including pharmaceuticals and natural products.
While direct examples of the Sonogashira reaction on "this compound" are not extensively documented in the reviewed literature, the feasibility of such a transformation can be inferred from studies on related heterocyclic systems. For instance, the Sonogashira coupling has been successfully employed to introduce a variety of alkynyl substituents at the C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. nih.gov In these instances, a triflate or an iodide leaving group at the C4 position readily participated in the cross-coupling with terminal alkynes. nih.gov
Given that the chlorine atom at the C6 position of "this compound" is on a pyridine ring, it is anticipated to be reactive towards palladium-catalyzed cross-coupling reactions. Therefore, a Sonogashira reaction with a suitable terminal alkyne could provide a direct route to 6-alkynyl-substituted pyrido[3,4-d]pyrimidin-4-amine derivatives, thereby expanding the structural diversity of this class of compounds.
Table 3: Proposed Sonogashira Reaction on the Pyrido[3,4-d]pyrimidine Scaffold
| Substrate | Alkyne | Catalyst System | Product |
| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI / Amine Base | 6-(Alkynyl)pyrido[3,4-d]pyrimidin-4-amine |
This table presents a hypothetical Sonogashira reaction based on its successful application on similar heterocyclic cores.
Oxidation and Reduction Reactions within the Core Structure
Oxidation and reduction reactions are fundamental transformations for modifying the pyrido[3,4-d]pyrimidine core, enabling the introduction of new functional groups and altering the electronic properties of the ring system.
A key step in the synthesis of 6-chloropyrido[3,4-d]pyrimidine analogues involves the oxidation of a methyl group on the pyridine ring. mdpi.com For example, the Jones oxidation of 5-bromo-4-methyl-3-nitropyridine to the corresponding carboxylic acid is a critical transformation in the synthetic route. mdpi.com This carboxylic acid is then a precursor for the formation of the pyrimidine ring.
Another crucial transformation is the reduction of a nitro group, which is often introduced on the pyridine ring during the initial stages of synthesis. The Béchamp reduction, utilizing iron powder in an acidic medium, is a commonly employed method for the conversion of a nitro group to an amine. nih.gov This amino group is then essential for the subsequent cyclization to form the pyrido[3,4-d]pyrimidine scaffold.
Furthermore, the pyridine nitrogen atom within the pyrido[3,4-d]pyrimidine core can be oxidized to an N-oxide. Pyridine N-oxides exhibit unique reactivity compared to the parent pyridine, often facilitating nucleophilic substitution at the C2 and C4 positions. scripps.edu The N-oxide can be subsequently removed through deoxygenation reactions, typically using reagents like phosphorus trichloride, to regenerate the pyridine ring. This oxidation-reduction sequence provides a strategic avenue for functionalization that might not be achievable on the parent heterocycle.
Table 4: Representative Oxidation and Reduction Reactions
| Reaction Type | Substrate | Reagents | Product |
| Oxidation | 4-Methyl-3-nitropyridine derivative | K₂Cr₂O₇, H₂SO₄ | 3-Nitropyridine-4-carboxylic acid derivative |
| Reduction | 3-Nitropyridine derivative | Fe, AcOH | 3-Aminopyridine derivative |
| N-Oxidation | Pyrido[3,4-d]pyrimidine | m-CPBA or H₂O₂/TFAA | Pyrido[3,4-d]pyrimidine N-oxide |
| Deoxygenation | Pyrido[3,4-d]pyrimidine N-oxide | PCl₃ | Pyrido[3,4-d]pyrimidine |
Regioselective Functionalization and Site-Specific Modifications
The pyrido[3,4-d]pyrimidine scaffold possesses multiple positions that can be functionalized, and achieving regioselectivity is crucial for the synthesis of well-defined derivatives. The inherent electronic properties of the fused ring system, along with the nature and position of existing substituents, dictate the reactivity of different sites.
Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing a variety of nucleophiles onto the heterocyclic core. For instance, in the synthesis of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine derivatives, a 4-chloro substituent serves as an excellent electrophilic site for reaction with amines, phenols, and thiols. nih.gov These reactions are often promoted by either acid or base and allow for the rapid generation of a library of analogues with diverse functionalities at the C4 position. nih.gov
The differential reactivity of various positions on the pyrido[3,4-d]pyrimidine ring system allows for sequential and site-specific modifications. Studies on the related 2,4,8-trichloropyrido[3,2-d]pyrimidine scaffold have demonstrated that each chlorine atom can be displaced regioselectively. nih.gov For example, amination reactions have shown high regioselectivity for the C2 position, while the outcome of thiolation can be influenced by substituents at other positions. nih.gov This differential reactivity enables a divergent synthetic approach where a single intermediate can be elaborated into a multitude of distinct products through the controlled and sequential functionalization of specific sites. This principle of regioselective functionalization is directly applicable to the "this compound" scaffold, where the C6-chloro group can be selectively targeted for transformations like Suzuki or Buchwald-Hartwig couplings, while the amino group at C4 can be involved in other reactions, or vice versa, depending on the reaction conditions and the protecting group strategy employed.
Table 5: Regioselective Nucleophilic Aromatic Substitution at C4
| Starting Material | Nucleophile | Conditions | Product |
| 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine | 4-Chloroaniline | Base promoted | N⁴-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidine-2,4-diamine |
| 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine | Thiophenol | Base promoted | 8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine |
| 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine | Phenol | Base promoted | 8-Methoxy-4-phenoxypyrido[3,4-d]pyrimidin-2-amine |
This table provides examples of regioselective SNAr reactions at the C4 position of a pyrido[3,4-d]pyrimidine derivative.
Structure Activity Relationship Sar Studies of Pyrido 3,4 D Pyrimidine Derivatives
Impact of Substituents at the C4 Position on Biological Activity
The C4 position of the pyrido[3,4-d]pyrimidine (B3350098) scaffold has been identified as a critical point for chemical modification, significantly influencing the biological profile of these compounds. The nature of the linker atom connecting a substituent to this position, as well as the electronic characteristics of the substituent itself, are key determinants of activity.
Research into the anticancer properties of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs has revealed a distinct preference for the type of linker at the C4 position. nih.gov A comparative analysis demonstrated that the nature of the atom linking a phenyl group to the C4 carbon significantly impacts growth inhibitory effects against specific cancer cell lines. nih.govmdpi.com
For instance, in studies targeting the UO-31 renal cancer cell line, compounds featuring an amine (–NH–) linker exhibited superior inhibitory activity compared to those with thiol (–S–) or ether (–O–) linkers. nih.gov This suggests that the amine linker is essential for enhancing the growth inhibitory effects in this context. nih.gov Conversely, for antagonism of the human chemokine receptor CXCR2, a sulfur linker was found to be crucial, while the corresponding amine and oxygen-linked analogs were devoid of activity. mdpi.com This highlights the target-specific importance of the C4 linker.
| Compound ID | Linker at C4 | Substituent | Observed Activity |
|---|---|---|---|
| 13 | Amine (–NH–) | 4-Chlorophenyl | Better inhibitory activity |
| 16 | Thiol (–S–) | Phenyl | Less active than amine linker |
| 17 | Ether (–O–) | Phenyl | Less active than amine linker |
The electronic properties of the substituent attached at the C4 position also play a pivotal role in modulating biological activity. Studies on anticancer agents have shown that electron-withdrawing groups can enhance potency. For example, when comparing C4-anilino substituted compounds for their activity against the UO-31 renal cancer cell line, a derivative with an electron-withdrawing chloro group at the para position of the phenyl ring (Compound 13) showed better growth inhibition than a derivative with an electron-donating methoxy (B1213986) group (Compound 14) or an unsubstituted phenyl ring (Compound 12). nih.gov This indicates that for this particular biological target, an electron-withdrawing substituent at the para position is favored. nih.gov
Conformational and Electronic Effects of C6 Substitutions
Substitution at the C6 position of the pyrido[3,4-d]pyrimidine ring introduces steric and electronic changes that can significantly alter how the molecule interacts with its biological target.
In the context of CXCR2 antagonism, modifications at the C6 position have yielded critical SAR insights. While it is known that an amino group on the thiazolo moiety of thiazolo[4,5-d]pyrimidines can produce potent CXCR2 antagonists, this does not hold true for the pyrido[3,4-d]pyrimidine series. mdpi.com The introduction of an amino group at the C6 position (Compound 21) resulted in a complete loss of CXCR2 antagonistic activity. mdpi.com This starkly contrasts with a 6-furanyl substituted analog (Compound 17b), which showed comparable activity to the unsubstituted parent compound. mdpi.com This finding suggests that the electronic and/or conformational properties of the C6 amino group are detrimental to binding at the CXCR2 receptor, highlighting that SAR trends are not always translatable between different heterocyclic scaffolds. mdpi.com
| Compound ID | Substituent at C6 | CXCR2 Antagonism (IC₅₀) |
|---|---|---|
| 2 | -H (Unsubstituted) | 0.11 µM |
| 17b | Furanyl | 0.54 µM |
| 21 | Amino | Inactive |
Contributions of C8 Substituents to Biological Potency
In the development of inhibitors for the Jumonji C domain-containing histone lysine (B10760008) demethylase 4 subfamily (KDM4), a series of C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones was designed. nih.gov This strategic modification aimed to exploit differences in the histone substrate binding sites between KDM4 and related enzyme subfamilies. nih.gov These efforts led to the identification of potent dual KDM4/5-subfamily inhibitors, such as compound 19a, demonstrating that C8-substitution is a viable strategy for achieving high biochemical potency. nih.gov
Furthermore, in studies of anticancer activity, it was observed that an 8-methoxy group was favored over a hydroxy group at the C8 position for activity against the UO-31 renal cancer cell line. nih.gov This suggests that even small aliphatic modifications at C8 can significantly influence biological outcomes, likely by altering factors such as solubility, metabolism, or direct interaction with the target. nih.gov
Stereochemical Considerations in C8 Derivatization
One of the key stereochemical aspects is the planarity of the pyrido[3,4-d]pyrimidine scaffold itself. The introduction of two additional nitrogen atoms in the pyrimidine (B1678525) ring, compared to an isoquinoline (B145761) scaffold, results in a much more planar structure. This flattened conformation is believed to be advantageous for activity, as it mirrors the coplanar nature of endogenous ligands like the carbamate (B1207046) function of some kinase inhibitors. This planarity is thought to facilitate optimal interactions within the binding sites of target proteins.
Furthermore, the introduction of substituents at the C8 position can introduce chiral centers, leading to the possibility of enantiomers or diastereomers with distinct biological profiles. Although specific studies detailing the separation and differential activity of stereoisomers for C8-substituted pyrido[3,4-d]pyrimidines are not extensively reported in the available literature, the principle of Easson-Stedman hypothesis suggests that one stereoisomer is likely to be significantly more active than the other.
Research on C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones as inhibitors of Jumonji C domain-containing histone lysine demethylase 4 (KDM4) has explored the concept of conformational restriction of the flexible C8-substituent. nih.gov By incorporating cyclic moieties or rigid linkers, the conformational freedom of the C8 side chain is reduced. This pre-organization of the substituent into a bioactive conformation can lead to a more favorable entropy of binding and, consequently, enhanced potency. For instance, the incorporation of a conformationally constrained 4-phenylpiperidine (B165713) linker at the C8 position has yielded potent dual inhibitors of the KDM4 and KDM5 subfamilies.
While direct comparisons of enantiomeric pairs are not extensively documented, molecular modeling and docking studies often provide insights into the preferred spatial orientation of C8 substituents within the target's active site. These computational approaches can predict which stereoisomer is more likely to form favorable interactions, guiding the design of stereochemically defined compounds for synthesis and biological evaluation. The development of asymmetric synthetic routes to access enantiomerically pure C8-substituted pyrido[3,4-d]pyrimidine derivatives will be crucial for fully elucidating the impact of stereochemistry on their therapeutic potential.
Structural Features Essential for Target Engagement
The interaction of pyrido[3,4-d]pyrimidine derivatives with their biological targets is a finely tuned process dictated by a combination of specific structural features that govern binding affinity and selectivity. These features primarily involve hydrogen bonding, hydrophobic interactions, and, in some cases, metal coordination.
A fundamental requirement for the activity of many pyrido[3,4-d]pyrimidine-based kinase inhibitors is the ability of the pyrimidine ring to form crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov This interaction mimics the binding of the adenine (B156593) region of ATP. For instance, in the case of Monopolar Spindle 1 (Mps1) kinase inhibitors, the pyrimidine ring has been observed to form a key hydrogen bond with the backbone of residue Gly605. nih.gov This hinge-binding motif anchors the inhibitor in the active site, providing a stable platform for further interactions.
Beyond the core scaffold, the substituents at various positions play a critical role in optimizing target engagement. The C8 position, in particular, has been extensively explored to enhance potency and selectivity. In Mps1 inhibitors, a pyrazole (B372694) group at the C8 position can bind to a hydrophobic pocket formed by residues such as Ile531, Val539, Met671, and Pro673. nih.gov The shape and nature of the C8-substituent are critical; for example, neopentyl-like chains can be well-accommodated in certain hydrophobic pockets, highlighting the importance of shape complementarity.
In a different class of targets, the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), the C8 substituent plays a direct role in coordinating with the active site metal ion. For C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one inhibitors of KDM4A, the substituent is designed to allow for bidentate coordination with the Fe(II) ion in the catalytic center. Furthermore, substitutions from the C8-pyrazole moiety can extend into the histone peptide substrate binding site, allowing for the exploitation of differences between KDM subfamilies to achieve selectivity. nih.gov
The following table summarizes the key structural features and their roles in target engagement for pyrido[3,4-d]pyrimidine derivatives based on findings from various research studies.
| Structural Feature | Position | Role in Target Engagement | Example Target(s) | Key Interacting Residues (if known) |
| Pyrimidine Ring | Core Scaffold | Forms crucial hydrogen bonds with the kinase hinge region, mimicking ATP binding. | Mps1 Kinase | Gly605 |
| Substituent | C8 | Engages in hydrophobic interactions, provides selectivity, and can coordinate with metal ions. | Mps1 Kinase, KDM4A | Ile531, Val539, Met671, Pro673 (Mps1) |
| Aromatic Group (e.g., Aniline) | C2 | Participates in hydrophobic and van der Waals interactions to enhance binding affinity. | Mps1 Kinase | - |
| Conformationally Restricted Linker | C8-substituent | Reduces conformational flexibility, leading to a more favorable entropy of binding and increased potency. | KDM4/KDM5 | - |
Mechanistic Investigations and Molecular Target Engagement
Enzyme Inhibition Profiling
Derivatives of the pyrido[3,4-d]pyrimidine (B3350098) nucleus have been extensively evaluated for their inhibitory activity against several classes of enzymes. These studies have revealed potent and often selective inhibition of key molecular targets.
The pyrido[3,4-d]pyrimidine core has been identified as a privileged scaffold for the development of kinase inhibitors. mdpi.com Research has particularly focused on its utility in targeting kinases that are crucial for cell cycle progression and mitotic regulation.
Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint, has been a significant target. rsc.orgnih.gov A series of 2,8-disubstituted pyrido[3,4-d]pyrimidines demonstrated potent inhibition of MPS1. nih.gov The discovery and optimization of these inhibitors were advanced through a structure-based hybridization approach. rsc.org Notably, the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core was found to significantly improve metabolic stability in human liver microsomes, leading to the discovery of the clinical candidate BOS172722. colab.ws This modification is thought to block the preferred recognition pharmacophore by P450 enzymes. colab.ws While many MPS1 inhibitors show cross-reactivity with other kinases like CDK2 due to high homology, strategic modifications, such as 6-methylation, have been shown to enhance selectivity for MPS1 over CDK2. mdpi.com
In the realm of Cyclin-Dependent Kinases (CDKs), which are central to cell cycle control, the related pyrido[2,3-d]pyrimidin-7-one scaffold has been extensively developed to yield selective CDK4/6 inhibitors like Palbociclib and Ribociclib. nih.govnih.gov These inhibitors function by blocking the transition from the G1 to the S phase of the cell cycle. evitachem.com While the primary focus of approved drugs has been on the pyrido[2,3-d]pyrimidine (B1209978) isomer, the potential for the pyrido[3,4-d]pyrimidine scaffold to also inhibit CDKs has been explored, often in the context of selectivity profiling for other primary kinase targets like MPS1. mdpi.com
Table 1: Inhibition of Kinases by Pyrido[3,4-d]pyrimidine Derivatives
| Compound/Series | Target Kinase | Potency (IC₅₀/Kᵢ) | Selectivity Notes |
|---|---|---|---|
| 2,8-disubstituted pyrido[3,4-d]pyrimidines | MPS1 | Potent inhibition reported | - |
| BOS172722 | MPS1 | Highly potent | Improved selectivity over CDK2 |
| 6-methyl pyrido[3,4-d]pyrimidines | MPS1 | Potent inhibition | Significant improvement in selectivity over CDK2 due to potential clash with Phe80 gatekeeper residue in CDK2 |
This table is based on available research data and is for informational purposes only.
Dihydrofolate reductase is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. rsc.orgresearchgate.net While the broader class of pyridopyrimidines has been investigated as DHFR inhibitors, specific studies on derivatives of the 6-Chloropyrido[3,4-d]pyrimidin-4-amine scaffold are not prominently reported in the reviewed literature. Research in this area has often focused on other isomers, such as 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim, or on different fused pyrimidine (B1678525) systems like pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines, which have shown DHFR inhibitory activity. researchgate.netmdpi.com
A significant body of research has established 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as potent, 2-oxoglutarate (2-OG) competitive inhibitors of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases, particularly the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. nih.gov These enzymes are crucial epigenetic regulators, and their dysregulation is linked to cancer.
These inhibitors function by coordinating to the Fe(II) ion in the enzyme's active site. Structure-based design has been instrumental in optimizing these compounds. For instance, substitution at the C4 position of a pyrazole (B372694) moiety attached to the pyridopyrimidine core allows for interaction with the histone peptide substrate binding site. The introduction of a conformationally constrained 4-phenylpiperidine (B165713) linker has led to derivatives with equipotent activity against KDM4 and KDM5 subfamily members.
Efforts have also been made to engineer selectivity between the KDM4 and KDM5 subfamilies by exploiting differences in their histone substrate binding sites, specifically targeting residues like E169 and V313 (KDM4A numbering). This approach has yielded potent dual KDM4/5 inhibitors, with some spirocyclic analogues demonstrating Kᵢ values in the low nanomolar range for both KDM4A and KDM5B. Several compounds from this class have been shown to be cell-permeable and to inhibit H3K9Me3 and H3K4Me3 demethylation in cellular assays.
Table 2: Inhibition of Histone Lysine Demethylases by Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
| Compound | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Assay Type |
|---|---|---|---|
| Compound 13 (spirocyclic analogue) | KDM4A | Kᵢ = 4 nM | Biochemical |
| Compound 13 (spirocyclic analogue) | KDM5B | Kᵢ = 7 nM | Biochemical |
| Compound 12 | KDM4B | IC₅₀ = 31 nM | AlphaScreen |
| Compound 12 | KDM5B | IC₅₀ = 23 nM | AlphaScreen |
| Compound 54j | KDM4A | IC₅₀ = 0.080 µM | Biochemical |
| Compound 54j | KDM4B | IC₅₀ = 0.017 µM | Biochemical |
| Compound 54j | KDM5B | IC₅₀ = 0.014 µM | Biochemical |
| Compound 54j | KDM5C | IC₅₀ = 0.051 µM | Biochemical |
This table is compiled from published research findings and is for informational purposes only.
Adenosine (B11128) deaminase is an enzyme involved in purine (B94841) metabolism, catalyzing the conversion of adenosine to inosine. mdpi.com Its inhibition can modulate adenosine signaling, which has therapeutic implications in cardiovascular and inflammatory diseases. A review of the scientific literature did not yield specific studies investigating this compound or its direct derivatives as inhibitors of adenosine deaminase. Research on purine analogues as ADA inhibitors has focused on other scaffolds, such as 4-aminopyrazolo[3,4-d]pyrimidine, an isomer of adenine (B156593). mdpi.com
Cyclooxygenase enzymes (COX-1 and COX-2) are key mediators of inflammation. While various heterocyclic compounds have been explored as COX inhibitors, there is no direct evidence in the reviewed literature of this compound derivatives being evaluated for this activity. However, studies on related fused pyrimidine systems have shown promise. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and identified as selective COX-2 inhibitors. Additionally, some pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids have demonstrated potent COX-2 inhibitory efficacy, comparable or superior to the reference drug celecoxib. nih.gov These findings suggest that fused pyrimidine scaffolds can be effective templates for COX inhibition, though specific investigation of the pyrido[3,4-d]pyrimidine core is lacking.
Computational Approaches in Elucidating Molecular Interactions
Computational chemistry has been a vital tool in understanding the binding modes of pyrido[3,4-d]pyrimidine-based inhibitors and in guiding the rational design of more potent and selective compounds.
Molecular docking studies have been extensively used to predict and analyze the interactions of these inhibitors within the active sites of their target enzymes. For instance, in the development of MPS1 inhibitors, docking simulations helped to probe the binding modes of pyrido[3,4-d]pyrimidine derivatives. mdpi.com These studies revealed that the inhibitors form key hydrogen bonds with residues such as G605 and K529 in the MPS1 active site and engage in hydrophobic interactions with residues including V539, C604, and L654. mdpi.com The insights gained from these models have been validated by molecular dynamics simulations and have informed the design of new, potentially more effective compounds. mdpi.com
Similarly, for KDM inhibitors, structure-based design has been crucial. X-ray crystallography of inhibitors bound to KDM4A provided a structural basis for optimization, allowing researchers to design compounds that could exploit differences between the KDM4 and KDM5 active sites to modulate selectivity. Molecular modeling has also been used to rationalize the superior inhibitory profile of certain pyrazolo[3,4-d]pyrimidine derivatives against COX-2. These computational approaches provide a detailed atomic-level understanding of molecular recognition, complementing experimental data and accelerating the discovery of novel enzyme inhibitors based on the pyrido[3,4-d]pyrimidine scaffold.
Molecular Docking Simulations for Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the pyrido[3,4-d]pyrimidine scaffold, docking simulations have been instrumental in elucidating their binding modes within the active sites of various protein kinases, such as Monopolar spindle 1 (Mps1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov These simulations provide critical insights into the molecular determinants driving the inhibitory activity of this class of compounds. nih.gov
In studies involving Mps1 kinase, molecular docking was used to probe the binding modes of a series of pyrido[3,4-d]pyrimidine inhibitors. The reliability of the docking methods was confirmed by redocking known ligands into the kinase's crystal structure, with results showing a high degree of overlap with the original pose (Root Mean Square Deviation < 1 Å), validating the computational approach. nih.gov These simulations successfully predicted binding conformations that were consistent with experimental bioactivity data, demonstrating that lower binding energies correlated with higher inhibitory potency (IC50 values). nih.gov
The stability of the ligand-protein complex is governed by a network of intermolecular interactions. For pyrido[3,4-d]pyrimidine derivatives, molecular docking has been pivotal in identifying the specific amino acid residues involved in these crucial contacts.
Hydrogen Bonding: Analysis of docking results for Mps1 inhibitors consistently highlights the formation of stable hydrogen bonds with key residues in the kinase's hinge region. The nitrogen atoms within the pyrimidine ring are frequently involved in these interactions. For instance, a stable hydrogen bond is often formed with the backbone amide of Glycine 605 (Gly605). nih.gov In some derivatives, other structural features, such as a triazole ring, can form additional hydrogen bonds with residues like Lysine 529 (Lys529), further anchoring the ligand in the active site. nih.govresearchgate.net
| Interaction Type | Key Amino Acid Residues | Source |
|---|---|---|
| Hydrogen Bonding | Gly605, Lys529 | nih.govresearchgate.net |
| Hydrophobic & van der Waals | I531, V539, A551, M602, C604, I607, L654, I663, P673 | nih.govresearchgate.net |
Ligand-protein interaction fingerprints are a way to summarize the complex three-dimensional interaction patterns into a simple, binary format. These fingerprints are derived from docking poses and molecular dynamics simulations, cataloging the presence or absence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with each residue in the binding site.
For the pyrido[3,4-d]pyrimidine scaffold, these fingerprints reveal a conserved pattern of interactions essential for potent inhibition. The consistent hydrogen bond with Gly605 in Mps1 and the hydrophobic contacts with residues like Val539 and Cys604 form a core interaction fingerprint for this class of inhibitors. nih.gov By comparing the fingerprints of different derivatives, researchers can quickly identify which structural modifications preserve or disrupt key binding interactions, thereby guiding the design of new compounds with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for understanding which properties of a molecule are most important for its function and for predicting the activity of novel, untested compounds. For pyrimidine-based inhibitors, both 2D and 3D-QSAR approaches have been successfully applied. nih.govnih.gov
2D-QSAR models correlate biological activity with calculated molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices that represent molecular structure in two dimensions.
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.govnih.gov These methods require the three-dimensional alignment of the molecules in the dataset.
CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields around the aligned molecules and uses partial least squares (PLS) analysis to correlate these fields with biological activity. nih.gov
CoMSIA evaluates additional physicochemical fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often leading to more intuitive and interpretable models. nih.govnih.gov
For various pyrimidine derivatives, CoMFA and CoMSIA have generated robust models that produce 3D contour maps. nih.gov These maps visualize regions where modifications to the molecular structure are predicted to enhance or diminish activity. For example, a contour map might show a region where adding a bulky, electropositive group is favorable for increasing inhibitory potency.
A primary goal of QSAR is to develop statistically robust models that can accurately predict the inhibitory potency of new chemical entities. The predictive power of a QSAR model is assessed through rigorous validation techniques. nih.gov
Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in model generation, assessed by the predictive correlation coefficient (R²pred). nih.gov
For pyrimidine-based kinase inhibitors, 3D-QSAR studies have successfully generated models with high statistical significance. For instance, a study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors reported a CoMFA model with a q² of 0.802 and a non-cross-validated r² of 0.979, and a CoMSIA model with a q² of 0.799 and an r² of 0.982, indicating excellent predictive capability. nih.gov
| Model | q² (Cross-Validated r²) | r² (Non-Cross-Validated) | Target Class | Source |
|---|---|---|---|---|
| CoMFA | 0.818 | 0.917 | Thieno-pyrimidine (TNBC Inhibitors) | nih.gov |
| CoMSIA | 0.801 | 0.897 | Thieno-pyrimidine (TNBC Inhibitors) | nih.gov |
| CoMFA | 0.802 | 0.979 | 6-aryl-5-cyano-pyrimidine (LSD1 Inhibitors) | nih.gov |
| CoMSIA | 0.799 | 0.982 | 6-aryl-5-cyano-pyrimidine (LSD1 Inhibitors) | nih.gov |
QSAR models quantify the relative importance of different molecular properties, or descriptors, in determining biological activity.
In 2D-QSAR , topological descriptors describe the atomic connectivity and branching of a molecule, while physicochemical descriptors include properties like molar refractivity, polarity, and charge. These models can reveal, for example, that an increase in a molecule's hydrophobicity (logP) is positively correlated with its inhibitory activity up to a certain point.
In 3D-QSAR , the contributions of different fields (steric, electrostatic, hydrophobic, etc.) are determined. For pyrimidine derivatives, studies have shown that electrostatic, hydrophobic, and hydrogen-bond donor fields often play the most significant roles in the models. nih.gov This indicates that not only the shape and size of the molecule but also its charge distribution, its ability to make non-polar contacts, and its capacity to donate hydrogen bonds are all critical determinants of its inhibitory potency. This information directly informs medicinal chemists on how to modify the lead structure to design more effective inhibitors.
Investigation of Cellular Pathways and Signaling Mechanisms
Research into the derivatives of this compound has revealed their significant potential to modulate key cellular pathways, positioning the parent scaffold as a valuable template for targeting diseases characterized by deregulated signaling. nih.gov The anticancer activities of fused pyrimidine derivatives, such as those in the pyrido[3,4-d]pyrimidine series, are often attributed to the inhibition of cell signaling transduction pathways that regulate crucial cellular functions like proliferation, differentiation, apoptosis, and cell migration. nih.gov Deregulation of these signaling pathways is considered a critical factor in the development of many types of cancer. nih.gov Consequently, fused pyrimidine derivatives that can specifically target these aberrant pathways represent a modern approach to molecularly targeted cancer therapy. nih.gov
One of the most clearly defined signaling mechanisms for this class of compounds is the antagonism of the human chemokine receptor CXCR2. nih.gov Upregulated CXCR2 signaling is implicated in a wide range of pathological conditions, including numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer. nih.gov A derivative of 6-chloropyrido[3,4-d]pyrimidine (B1592607) was identified as a promising CXCR2 antagonist, leading to further investigation into its structure-activity relationship (SAR). nih.gov
Detailed research findings on the CXCR2 antagonistic activity of various 6-substituted pyrido[3,4-d]pyrimidine analogues are presented below. The studies utilized a kinetic fluorescence-based calcium mobilization assay to determine the inhibitory potency (IC₅₀) of the compounds. nih.gov
| Compound | Substitution at Position 6 | IC₅₀ (µM) | Activity Notes |
|---|---|---|---|
| Reference Compound | Unsubstituted | 0.11 | Original hit identified as a potent CXCR2 antagonist. |
| 17b | 2-Furanyl | 0.54 | Showed comparable activity to the original unsubstituted compound. |
| 17c | 5-Methylfuran-2-yl | >10 | Introduction of a methyl group on the furanyl ring led to a complete loss of activity. |
| 21 | Amino (NH₂) | >10 | Presence of an amino group at position 6 resulted in a complete loss of CXCR2 antagonistic activity. |
Beyond CXCR2, the broader pyrido[3,4-d]pyrimidine scaffold has been investigated for its ability to interact with other critical signaling nodes, particularly protein kinases. mdpi.com Kinases play a central role in signal transduction, and their aberrant activity is a hallmark of many diseases, including cancer. google.com For example, studies on related pyrido[3,4-d]pyrimidine derivatives have identified Monopolar spindle 1 (Mps1) as a potential target. mdpi.com Mps1 is a dual-specific kinase involved in mitotic checkpoint signaling, and its overexpression is linked to the survival of aneuploid cancer cells. mdpi.com Computational studies, including molecular docking and dynamics simulations, have been used to elucidate the binding modes of these inhibitors within the Mps1 kinase domain, highlighting key interactions with residues such as G605 and K529 that are crucial for inhibitory activity. mdpi.com
This body of research underscores that the this compound core structure serves as a versatile foundation for developing specific inhibitors that can engage with and modulate distinct cellular signaling pathways, primarily through antagonism of G-protein coupled receptors like CXCR2 or inhibition of protein kinases central to cell cycle control and proliferation.
Future Directions in Pyrido 3,4 D Pyrimidine Research
Exploration of Novel Synthetic Pathways for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry for creating libraries of structurally diverse small molecules. For the pyrido[3,4-d]pyrimidine (B3350098) core, the development of efficient and flexible synthetic routes is crucial for generating a wide range of analogues for biological screening.
A key approach involves the use of a versatile intermediate, such as a chlorinated version of the scaffold, which can then undergo various coupling reactions to introduce diversity. For instance, a convenient and efficient synthetic strategy has been developed for 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs. nih.gov This method starts with a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, and utilizes palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position to rapidly generate a library of compounds with diverse substituents. nih.gov
This strategy allows for the introduction of a wide array of functional groups, which is essential for exploring the structure-activity relationship (SAR) of these compounds. The reactions employed are robust and can tolerate various functional groups, making them ideal for creating large and diverse chemical libraries.
Table 1: Key Synthetic Reactions for Diversity-Oriented Synthesis of Pyrido[3,4-d]pyrimidines Click on a row to view more details about the reaction.
| Reaction Type | Description | Key Reagents/Catalysts |
|---|---|---|
| Suzuki Coupling | Forms a carbon-carbon bond between an organoboron compound and a halide. | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) |
| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between an aryl halide and an amine. | Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos) |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an aromatic ring by a nucleophile. | Varies with nucleophile (e.g., amines, alkoxides) |
These synthetic methodologies are instrumental in building libraries of pyrido[3,4-d]pyrimidine derivatives, which can then be screened for a multitude of biological activities, from kinase inhibition to antagonism of cell surface receptors.
Advanced Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. For the pyrido[3,4-d]pyrimidine scaffold, these techniques are being used to understand inhibitor-target interactions and to design next-generation analogues with enhanced potency and selectivity.
A notable example is the study of pyrido[3,4-d]pyrimidine derivatives as inhibitors of Monopolar Spindle 1 (Mps1), a kinase implicated in cancer. mdpi.com In this research, molecular docking, molecular dynamics (MD) simulations, and the molecular mechanics/generalized Born surface area (MM/GBSA) method were employed to elucidate the binding modes of these inhibitors with Mps1. mdpi.com
The computational analysis revealed key interactions responsible for the binding affinity, such as van der Waals interactions and nonpolar solvation energies. mdpi.com It was found that all inhibitors interacted with a common set of residues in the Mps1 active site, and stable hydrogen bonds were formed with specific residues, which were crucial for inhibitory activity. mdpi.com Based on these insights, new compounds were designed in silico with predicted superior inhibitory potential. mdpi.com This structure-based drug design approach accelerates the discovery of more effective and selective inhibitors.
Table 2: Computational Methods in Pyrido[3,4-d]pyrimidine Drug Design Click on a method to see its application.
| Computational Method | Application | Key Insights Gained |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identification of key binding residues and potential hydrogen bond interactions. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Validation of docking poses and assessment of binding stability. mdpi.com |
| MM/GBSA | Calculates the binding free energy of a ligand to a protein. | Quantifies the contributions of different energy components to binding affinity. mdpi.com |
These computational strategies provide a detailed understanding of the molecular interactions driving biological activity, guiding the synthesis of more potent and targeted therapeutic agents.
Development of Pyrido[3,4-d]pyrimidine-Based Chemical Probes
Chemical probes are essential tools for studying biological systems, allowing for the visualization, identification, and functional characterization of target proteins. The development of chemical probes based on the pyrido[3,4-d]pyrimidine scaffold is an emerging area of research with significant potential.
One exciting development is the creation of a radiofluorinated 4-(anilino)pyrido[3,4-d]pyrimidine derivative, [¹⁸F]APP-1, as a positron emission tomography (PET) imaging probe. u-fukui.ac.jp This probe was designed to specifically target the L858R mutant of the epidermal growth factor receptor (EGFR), which is prevalent in non-small-cell lung carcinoma. u-fukui.ac.jp The study demonstrated that [¹⁸F]APP-1 could effectively visualize tumors with the L858R mutation in mice, showcasing its potential as a diagnostic tool. u-fukui.ac.jp
Another strategy for developing chemical probes is the incorporation of a biotin (B1667282) tag. While demonstrated on a related pyrazolo[3,4-d]pyrimidine scaffold, the principles are directly applicable. A biotinylated analogue was synthesized with a flexible linker arm, which could then be used to label DNA probes for hybridization assays. nih.gov This approach could be adapted to create biotinylated pyrido[3,4-d]pyrimidine probes for use in various applications, such as affinity purification of target proteins or in pull-down assays to identify new binding partners.
Table 3: Types of Pyrido[3,4-d]pyrimidine-Based Chemical Probes Click on a probe type to learn about its use.
| Probe Type | Reporter Tag | Application |
|---|---|---|
| PET Imaging Probe | ¹⁸F | In vivo imaging of target protein expression and localization. u-fukui.ac.jp |
| Affinity-Based Probe | Biotin | Target identification, validation, and protein purification. nih.gov |
The creation of such sophisticated molecular tools will undoubtedly accelerate our understanding of the biological roles of the targets of pyrido[3,4-d]pyrimidine-based compounds and aid in the development of novel diagnostics and therapeutics.
Q & A
Q. What in vitro assays are suitable for assessing the kinase inhibition potential of this compound?
- Methodological Answer :
- Assay Types :
| Assay | Target | Protocol |
|---|---|---|
| ADP-Glo™ | AMPK, mTOR | Measure ATP consumption after 30-minute incubation . |
| TR-FRET | EGFR | Use europium-labeled anti-phospho-antibodies . |
- Controls : Include staurosporine (broad-spectrum inhibitor) and vehicle (DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
